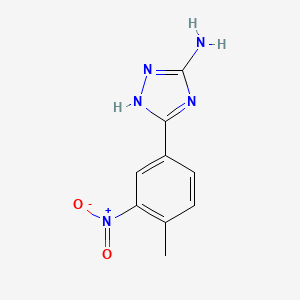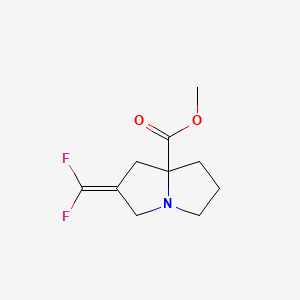![molecular formula C24H24O2 B15333393 [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is a chemical compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trityloxy group, and a methanol group. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The trityloxy group can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The cyclopropyl group may contribute to the compound’s unique reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Lacks the trityloxy group, resulting in different reactivity and applications.
Trityl Alcohol: Contains the trityl group but lacks the cyclopropyl moiety.
Cyclopropylcarbinol: Similar structure but without the trityloxy group.
Uniqueness
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is unique due to the presence of both the trityloxy and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C24H24O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[2-(trityloxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C24H24O2/c25-17-19-16-20(19)18-26-24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,25H,16-18H2 |
Clave InChI |
RIGYXNSQLNSSFL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-benzyl-3-[(2R)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B15333319.png)

![3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333343.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)




![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)


![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)

